molecular formula C22H13BrN4O2 B3230122 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one CAS No. 1291859-72-7

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Cat. No.: B3230122
CAS No.: 1291859-72-7
M. Wt: 445.3
InChI Key: CVQCFHUUQUAZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates two pharmaceutically privileged motifs: a phthalazin-1(2H)-one core and a 1,2,4-oxadiazole ring, which are known to contribute to a wide spectrum of biological activities. The 1,2,4-oxadiazole ring is of particular interest due to its bioisosteric properties, serving as a stable surrogate for ester and amide functional groups, which can enhance metabolic stability and improve the drug-like properties of lead compounds . Phthalazinone derivatives are a subject of significant research focus in oncology. Compounds featuring this scaffold have been investigated as potent BRD4 inhibitors, presenting a promising therapeutic strategy for breast cancer treatment, including triple-negative breast cancer (TNBC) . Furthermore, structural analogues of this compound have demonstrated significant α-adrenoceptor antagonistic activity in molecular modeling and pharmacological studies, indicating potential for cardiovascular and neurological research . The presence of the 1,2,4-oxadiazole moiety further expands the compound's research utility, as this heterocycle is found in compounds with documented anticancer, antimicrobial, and anti-inflammatory properties . The specific substitution pattern on the oxadiazole and phthalazinone rings makes this compound a valuable chemical tool for probing structure-activity relationships (SAR), optimizing lead compounds, and exploring novel mechanisms of action in drug discovery programs.

Properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQCFHUUQUAZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The related pyrazoline derivative has been shown to have an inhibitory effect on ache activity. This suggests that the compound might interact with its targets in a way that modulates their activity.

Biochemical Pathways

The related pyrazoline derivative has been associated with changes in the levels ofmalondialdehyde (MDA) , a biomarker for oxidative stress. This suggests that the compound might affect pathways related to oxidative stress and free radical production.

Pharmacokinetics

The compound’s physical properties such as its density, boiling point, and flash point are available. These properties can influence the compound’s pharmacokinetics and bioavailability.

Result of Action

The related pyrazoline derivative has been associated with changes in ache activity and mda levels. This suggests that the compound might have neuroprotective effects and could modulate oxidative stress.

Biological Activity

The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1291862-31-1
  • Molecular Formula : C22H15BrN4O2
  • Molecular Weight : 445.268 g/mol

Structure

The compound features a phthalazinone core with an oxadiazole substituent and a bromophenyl group, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research has shown that derivatives with similar structures exhibit significant anti-proliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several oxadiazole derivatives against human liver (HepG2) and breast (MCF-7) cancer cell lines. The results indicated that compounds similar to this compound demonstrated:

  • Selective cytotoxicity : Significant inhibition of cancer cell growth while sparing normal fibroblasts (WI-38).
  • Mechanism of action : Induction of apoptosis and cell cycle arrest through upregulation of p53 and caspase 3, alongside downregulation of cyclin-dependent kinase 1 (cdk1) and reduction in MAPK and Topo II levels at submicromolar concentrations .

Enzyme Inhibition

The compound also shows promise as an inhibitor of key enzymes implicated in cancer and neurodegenerative diseases.

Enzyme Targets

  • Histone Deacetylases (HDAC) : The oxadiazole scaffold has been reported to inhibit HDACs, which are crucial for regulating gene expression involved in cancer progression.
  • Acetylcholinesterase (AChE) : Compounds with similar structures have been identified as dual inhibitors of AChE and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease .

Other Biological Activities

Apart from anticancer properties, oxadiazoles exhibit a range of biological activities:

  • Antimicrobial : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory : Potential for reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antiviral : Some derivatives have shown activity against viral infections .

The mechanisms by which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases leads to inhibited proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through key proteins like p53 and caspases.
  • Enzyme Inhibition : Blocking critical enzymatic pathways involved in tumor growth and neurodegeneration.

Data Summary Table

Activity TypeCell Line/TargetEffectReference
AnticancerHepG2Significant cytotoxicity
AnticancerMCF-7Induction of apoptosis
Enzyme InhibitionAChE/BChEDual inhibition
AntimicrobialVarious strainsEffective antimicrobial
Anti-inflammatoryCytokine assaysReduced cytokine production

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Bromophenyl Substituents

a. 2-{[3-(2-Bromophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-4-(4-Methoxyphenyl)phthalazin-1(2H)-one
  • Key Differences: Bromine at the ortho position of the phenyl ring; methoxy group at para position of the phthalazinone-attached phenyl.
  • Physicochemical Properties :
    • Molecular Weight: 489.33 g/mol
    • logP: 4.42
    • Polar Surface Area (PSA): 66.08 Ų
    • Solubility (logSw): -4.46 (indicating low aqueous solubility)
  • Implications : The ortho-bromine may sterically hinder interactions compared to the para isomer. The methoxy group enhances polarity but reduces lipophilicity relative to bromine .
b. 4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-Phenylphthalazin-1(2H)-one
  • Key Differences : Bromine at the meta position.
  • Data: Limited physicochemical data, but meta substitution may balance steric and electronic effects between para and ortho isomers. This could modulate binding affinity in biological targets .

Substituent Variations on the Oxadiazole and Phthalazinone Moieties

a. 4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenylphthalazin-1(2H)-one
  • Key Differences : Methoxy group replaces bromine on the oxadiazole-attached phenyl.
  • Physicochemical Properties :
    • Molecular Weight: 396.41 g/mol
    • logP: Lower than brominated analogues (estimated ~3.5–4.0).
    • PSA: Higher due to methoxy’s oxygen atom.
  • Implications : Improved solubility but reduced metabolic stability compared to brominated derivatives .
b. 4-[3-(4-Isopropoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenylphthalazin-1(2H)-one
  • Key Differences : Bulky isopropoxy and methoxy groups on the oxadiazole-attached phenyl.
  • Physicochemical Properties :
    • Molecular Weight: 454.49 g/mol
    • logP: Higher (~5.0–5.5) due to alkyl groups.

Analogues with Divergent Scaffolds

a. 3-[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]methyl-5,5-Dimethylimidazolidine-2,4-Dione
  • Key Differences: Imidazolidine-dione replaces phthalazinone.
  • Data : Higher PSA (due to multiple heteroatoms) and lower logP (~3.8).
  • Implications: Potential for altered target selectivity, e.g., kinase vs. ion channel modulation .
b. 4-(3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-1-(Thiophene-2-Sulfonyl)piperidine
  • Key Differences: Piperidine-thiophene sulfonyl replaces phthalazinone-phenyl.

Anti-Inflammatory Potential

  • 4-Bromophenyl-oxadiazole derivatives (e.g., brodifacoum in ) suppress LPS-induced NO generation, suggesting anti-inflammatory activity. The bromine’s electron-withdrawing nature may enhance binding to inflammatory targets like COX-2 .

TRP Channel Modulation

  • Trifluoromethyl-substituted oxadiazoles (, compounds 47–51) show dual TRPA1/TRPV1 antagonism. The 4-bromophenyl variant may exhibit similar activity but with altered potency due to bromine’s size and electronegativity .

Comparative Data Table

Compound Name / ID Substituents Molecular Weight (g/mol) logP PSA (Ų) Key Biological Activity
Target Compound 4-Bromophenyl (oxadiazole), phenyl (phthalazinone) ~473.3 ~4.5 ~60 Inferred anti-inflammatory
L100-0310 () 2-Bromophenyl (oxadiazole), 4-methoxyphenyl (phthalazinone) 489.33 4.42 66.08 Not reported
HR298551 () 3-Bromophenyl (oxadiazole), phenyl (phthalazinone) ~445.3 ~4.3 ~60 Not reported
MolPort-009-709-542 () 4-Methoxyphenyl (oxadiazole), phenyl (phthalazinone) 396.41 ~3.8 ~70 Not reported
Brodifacoum () 4-Bromophenyl (tetralin), chromenone core 523.3 6.2 75.7 Anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.